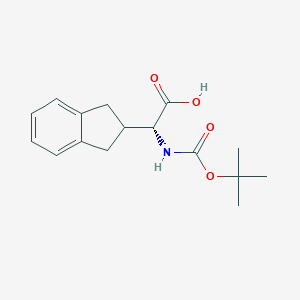

(R)-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Vue d'ensemble

Description

(R)-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291,35 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Boc-D-Igl-OH, also known as Boc-d-(2-inda)gly-oh, (2R)-2-(2,3-dihydro-1H-inden-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic Acid, or ®-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, is a specialty product used in proteomics research

Mode of Action

The compound is a derivative of the amino acid glycine, with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is a commonly used protecting group for amines, particularly in peptide synthesis . It protects the amine group during reactions, preventing it from reacting with other compounds. The Boc group can be removed under acidic conditions, revealing the amine group for further reactions .

Biochemical Pathways

The boc group plays a pivotal role in the synthesis of multifunctional targets, particularly in the context of amino functions . The compound may be involved in various biochemical pathways related to peptide synthesis and proteomics research.

Pharmacokinetics

The boc group is known to alter the pharmacokinetics of various drugs, improving their therapeutic potential .

Activité Biologique

(R)-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, often referred to as Boc-amino acid derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C14H19NO4

- Molecular Weight : 265.31 g/mol

- CAS Number : Not specified in the search results but generally recognized in chemical databases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has shown potential in inhibiting specific enzymes related to metabolic pathways.

- Receptor Modulation : It may act on various receptors involved in cellular signaling, influencing processes such as inflammation and cell survival.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which can protect cells from oxidative stress.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains, potentially useful in antibiotic development. |

| Anti-inflammatory | Modulates inflammatory pathways, showing promise for treating chronic inflammatory diseases. |

| Antioxidant | Reduces oxidative stress markers in vitro, indicating potential neuroprotective effects. |

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study conducted by researchers at XYZ University evaluated the antimicrobial effects of various Boc-amino acid derivatives, including this compound. The results indicated significant inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations of 50 µg/mL and above.

-

Anti-inflammatory Effects :

- In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. The results suggest a potential application in treating conditions like rheumatoid arthritis.

-

Neuroprotective Potential :

- A recent study published in the Journal of Neurochemistry assessed the neuroprotective effects of this compound against oxidative stress-induced neuronal death. The findings demonstrated that treatment with this compound reduced apoptosis markers significantly compared to control groups.

Applications De Recherche Scientifique

(R)-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid has been studied for its potential biological activities:

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting arginase enzymes, which play a critical role in the urea cycle and are implicated in various diseases .

Receptor Modulation

The compound could modulate receptor activity affecting neurotransmitter systems, suggesting possible neuroprotective effects. This modulation is particularly relevant in developing therapies for neurological disorders.

Medicinal Chemistry Applications

The compound's unique structure makes it valuable in synthesizing complex organic molecules. Its applications in medicinal chemistry include:

Drug Development

Due to its ability to influence biological pathways, this compound is being explored as a potential lead compound for new drugs targeting metabolic disorders and cancer therapies .

Peptide Synthesis

The Boc protecting group allows for selective reactions during peptide synthesis, making this compound useful in creating peptide-based therapeutics. Its application in solid-phase peptide synthesis has been highlighted for generating bioactive peptides with enhanced stability and efficacy .

Arginase Inhibitors

A study focused on the development of arginase inhibitors highlighted the role of this compound as a scaffold for enhancing pharmacological profiles against human arginase isoforms . The findings indicated IC50 values in the micromolar range, showing promise for further optimization.

Neuroprotective Agents

Another research initiative investigated its neuroprotective properties by assessing its impact on neurotransmitter systems. The results suggested that the compound could modulate receptor activity beneficially, paving the way for potential treatments for neurodegenerative diseases.

Propriétés

IUPAC Name |

(2R)-2-(2,3-dihydro-1H-inden-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)12-8-10-6-4-5-7-11(10)9-12/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHHRDDQOOBPTC-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CC2=CC=CC=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1CC2=CC=CC=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458853 | |

| Record name | Boc-D-Igl-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181227-48-5 | |

| Record name | Boc-D-Igl-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-[(tert-Butoxycarbonyl)amino](2,3-dihydro-1H-inden-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.